5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Description
5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound featuring a pyrrolotriazinone core with a chlorine substituent at the 5-position. This scaffold is notable for its presence in bioactive molecules, particularly in antiviral and anticancer agents. The chlorine atom at position 5 enhances electronic and steric properties, influencing reactivity and binding affinity in biological systems. Its synthesis often involves transition metal-catalyzed reactions or cyclization strategies, as seen in the Yang group’s Cu(II)-mediated protocols for related pyrrolotriazinones .
Properties
IUPAC Name |
5-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJQMAIKMCZVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246563 | |
| Record name | 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888720-60-3 | |
| Record name | 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888720-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyrrole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with triethyl orthoformate to yield the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Products where the chlorine atom is replaced by other functional groups.
Oxidized/Reduced Forms: Compounds with altered oxidation states, potentially leading to different biological activities.
Scientific Research Applications
Kinase Inhibition
One of the most significant applications of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is its role as an inhibitor of specific kinases. Kinases are enzymes that play vital roles in cellular signaling pathways related to growth, metabolism, and differentiation. The inhibition of these enzymes can lead to alterations in cellular processes such as proliferation and apoptosis, making this compound a candidate for cancer therapy and treatment of other diseases linked to kinase dysregulation .
Therapeutic Potential
Research indicates that this compound may be effective in developing new pharmaceuticals aimed at various diseases. Its ability to selectively inhibit kinases can be harnessed to create targeted therapies that minimize side effects compared to traditional chemotherapy .
Synthesis and Optimization
The synthesis of this compound typically involves the cyclization of suitable precursors. Optimizations for yield and purity are often employed in industrial settings using continuous flow reactors for enhanced efficiency. Various chemical transformations can be applied to modify the compound further for improved biological activity .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound by assessing its effects on different cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was attributed to the compound's ability to interfere with specific kinase signaling pathways critical for tumor growth .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of various derivatives of this compound. By modifying the chlorine substituent or introducing other functional groups, researchers identified compounds with enhanced potency against specific kinases. This study underscored the importance of structural modifications in developing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary, but common targets include kinases, proteases, and other critical enzymes involved in disease processes.
Comparison with Similar Compounds
The structural and functional nuances of 5-chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one are best understood through comparison with analogs differing in substituents, substitution positions, or core heterocycles. Below is a detailed analysis:
Substituent Variations
Key Observations :
- Steric Influence : Bulkier substituents (e.g., chloropropoxy at position 6) may reduce membrane permeability but improve aqueous solubility, as seen in 6-(3-chloropropoxy)-5-methyl derivatives .
- Bioactivity : 5-Chloro derivatives are prominent in USP7 inhibition (linked to cancer therapy), while methyl or fluoro analogs may prioritize metabolic stability or solubility .
Positional Isomerism
- 5-Chloro vs. 4-Chloro Derivatives :
Core Heterocycle Modifications
- Pyrrolotriazinone vs. Imidazotriazinone: Pyrrolotriazinones (e.g., 5-chloro derivative) are more lipophilic, favoring blood-brain barrier penetration. Imidazotriazinones (e.g., 2-(2-ethoxyphenyl)-5-methyl-7-propyl-imidazotriazinone) show broader enzyme inhibition but reduced specificity .
Biological Activity
5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been explored for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 5-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Molecular Formula : C6H4ClN5O
- CAS Number : 888720-60-3
- Molecular Weight : 185.57 g/mol
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes. For instance, it may interact with kinases involved in signal transduction pathways.
- Antimicrobial Properties : Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazin compounds exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
Antitumor Activity
Several studies have reported the antitumor properties of compounds within the pyrrolo[2,1-f][1,2,4]triazine family. For example:
- A study demonstrated that derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the ability of these compounds to induce apoptosis in tumor cells through caspase activation pathways.
Antimicrobial Activity
Research has shown that this compound and its derivatives possess significant antimicrobial properties:
- Case Study : A library of pyrrolo compounds was synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives demonstrated promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Enzyme Inhibition | Inhibition of specific kinases |
Pharmacological Studies
Pharmacological studies have further elucidated the potential therapeutic applications of this compound:
- Animal Models : In vivo studies have indicated that this compound can reduce tumor growth and enhance survival rates in animal models of cancer.
- Toxicology Assessments : Preliminary toxicological evaluations suggest that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects.
Q & A
Q. What are the common synthetic routes for 5-chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, and how do reaction conditions influence yield?
The synthesis typically begins with substituted pyrrole-2-carboxylic acid derivatives. A two-step approach involves:
- Amidation : Conversion to an amide via peptide coupling or acyl chloride intermediates.
- Cyclization : Treatment with chloramine under phase-transfer conditions, followed by oxidative cyclization using PPh₃/Br₂ to form the pyrrolotriazinone core . Alternative methods include Cu(II)-catalyzed one-pot reactions (e.g., CuCl₂·2H₂O/NaOAc/DMSO at 120°C), which form substituted analogs via condensation with aldehydes and subsequent functionalization (Scheme 11, ).
Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Limitations |
|---|---|---|---|---|
| Amidation-Cyclization | Pyrrole-2-carboxylic acid | PPh₃/Br₂, phase-transfer conditions | Moderate | Requires halogenated reagents |
| Cu(II)-Catalyzed | Chromene carbaldehyde | CuCl₂·2H₂O, NaOAc, DMSO, 120°C | High | Substrate specificity |
Q. How is the chlorination step optimized in the synthesis of this compound?
Chlorination typically occurs during cyclization or via post-functionalization. For example, brominated analogs (e.g., 5-bromopyrrolotriazinone) are synthesized using bromine in oxidative steps, suggesting similar strategies for chlorination . Halogen positioning is critical; steric and electronic factors influence regioselectivity. Computational modeling (e.g., DFT) can predict optimal sites for electrophilic substitution .
Q. What spectroscopic techniques are most reliable for characterizing pyrrolotriazinone derivatives?
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing between N1 and N3 substitution) .
- NMR : ¹H and ¹³C NMR identify aromatic protons and substituents. For example, deshielded protons near electronegative groups (Cl, Br) show distinct splitting .
- HRMS : Confirms molecular weight and halogen isotope patterns (e.g., ³⁵Cl/³⁷Cl ratio) .
Advanced Research Questions
Q. How do structural modifications (e.g., 5-Cl vs. 5-Br substitution) impact biological activity in pyrrolotriazinones?
Limited data exist for 5-chloro derivatives, but related analogs (e.g., 5-methyl or 5-cyclopropyl) show antiviral and kinase inhibitory activity. Chlorine’s electronegativity may enhance target binding via dipole interactions or π-stacking. Comparative studies with brominated analogs (e.g., 5-bromo, BD301531 ) could reveal steric vs. electronic effects.
Q. What strategies address low solubility of this compound in aqueous media?
- Prodrug design : Introduce phosphate or glycoside groups (e.g., tetrahydrofuran derivatives in ).
- Co-crystallization : Use co-solvents (DMSO/water mixtures) or cyclodextrin inclusion complexes.
- Structural modulation : Add polar substituents (e.g., hydroxyl, amine) while maintaining core reactivity .
Q. How can computational methods predict the reactivity of 5-chloropyrrolotriazinone in cross-coupling reactions?
Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example:
- The C5-Cl bond may undergo Suzuki-Miyaura coupling if activated by Pd catalysts.
- Nucleophilic aromatic substitution (SNAr) at C7 is feasible due to electron-withdrawing triazinone effects .
Table 2: Predicted Reactivity Hotspots
| Position | Reactivity Type | Likelihood (Scale: 1–5) | Rationale |
|---|---|---|---|
| C5-Cl | Suzuki coupling | 3 | Moderate activation by triazinone |
| C7-H | SNAr | 4 | Electron-deficient site |
| N4 | Hydrogen bonding | 5 | High basicity due to lone pair |
Q. How to resolve contradictions in reported biological activity data for pyrrolotriazinones?
Discrepancies may arise from:
- Purity : Ensure ≥95% purity via HPLC (e.g., BD301531 ).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls.
- Regiochemistry : Confirm substitution patterns using X-ray or NOESY .
Methodological Recommendations
- Synthetic Optimization : Screen copper catalysts (CuCl₂ vs. CuI) to improve cyclization efficiency .
- SAR Studies : Synthesize 5-Cl, 5-Br, and 5-CF₃ analogs to map electronic effects on target binding .
- Toxicity Screening : Use zebrafish models to assess hepatotoxicity, leveraging structural similarities to remdesivir intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
